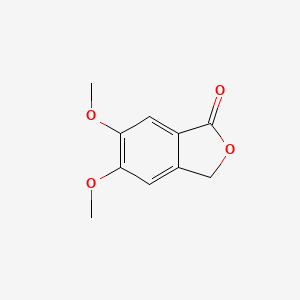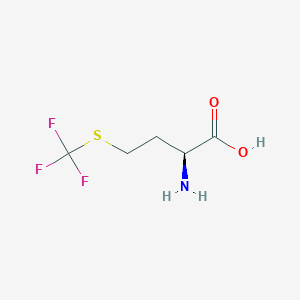![molecular formula C21H43BrN3O2 B3429700 2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide CAS No. 762245-84-1](/img/structure/B3429700.png)
2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide
概要
説明
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide is a water-soluble N-oxyl compound known for its strong oxidizing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2,2,6,6-tetramethylpiperidine.
Reaction with Triethylamine: The 4-amino-2,2,6,6-tetramethylpiperidine is reacted with triethylamine to form the triethylammonio derivative.
Oxidation: The triethylammonio derivative is then oxidized using an appropriate oxidizing agent to form the N-oxyl compound.
Bromination: Finally, the N-oxyl compound is brominated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing advanced purification techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives where the bromide ion is replaced.
科学的研究の応用
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide has a wide range of scientific research applications:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to their oxidation. This property makes it useful in various chemical and biological processes. The molecular targets and pathways involved include:
Oxidation of Organic Molecules: It can oxidize alcohols, aldehydes, and other organic molecules.
Biological Pathways: It can affect oxidative stress pathways in biological systems.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: Another N-oxyl compound with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use in polymer chemistry.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in various oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide is unique due to its water solubility and strong oxidizing properties. These characteristics make it particularly useful in aqueous reactions and industrial applications where water solubility is essential .
特性
InChI |
InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWUIVYFXHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762245-84-1 | |
| Record name | 762245-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)

![1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429643.png)











